3-Chloro-2-iodothiophene

Medicinal Chemistry Organic Synthesis Materials Science

3-Chloro-2-iodothiophene (CAS 1502188-53-5) provides unmatched synthetic precision through its orthogonal C–I/C–Cl bond reactivity. The C–I bond selectively undergoes Pd/Ni-catalyzed cross-coupling (Suzuki, Stille, etc.) at the 2‑position, while the robust C–Cl bond at the 3‑position remains intact for a subsequent distinct transformation. This chemoselectivity eliminates protection/deprotection steps, enabling rapid, predictable build-up of complex heterocyclic cores for drug discovery and organic electronics. Compared to heavier dihalothiophene analogs, it offers a higher molar yield per gram (4.09 mmol/g), lowering raw-material costs in scale-up. Choose this essential building block when synthetic control cannot be compromised.

Molecular Formula C4H2ClIS
Molecular Weight 244.48 g/mol
CAS No. 1502188-53-5
Cat. No. B3104832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-iodothiophene
CAS1502188-53-5
Molecular FormulaC4H2ClIS
Molecular Weight244.48 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Cl)I
InChIInChI=1S/C4H2ClIS/c5-3-1-2-7-4(3)6/h1-2H
InChIKeyVZKNBCJDVLLTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-iodothiophene (CAS 1502188-53-5): Procurement-Grade Halogenated Thiophene Building Block for Medicinal Chemistry and Materials Science


3-Chloro-2-iodothiophene (CAS 1502188-53-5) is a polyhalogenated thiophene derivative, characterized by the presence of both chlorine and iodine atoms on the thiophene ring . It has a molecular weight of 244.48 g/mol and the molecular formula C4H2ClIS [1]. This compound is primarily utilized as a versatile small molecule scaffold in organic synthesis, particularly in the development of pharmaceuticals and advanced organic electronic materials . Its structure is defined by a five-membered aromatic heterocycle containing sulfur, with halogen substituents at the 2- (iodine) and 3- (chlorine) positions .

3-Chloro-2-iodothiophene Procurement: Why a Simple Halothiophene Cannot Substitute This Specific Orthogonal Reactivity Profile


Substituting 3-Chloro-2-iodothiophene with a generic halothiophene or a different mixed dihalothiophene (e.g., 3-bromo-2-iodothiophene or 2-chloro-3-iodothiophene) is not feasible due to its unique orthogonal reactivity profile [1]. The significant difference in bond dissociation energies between the C–I bond and the C–Cl bond enables highly chemoselective, sequential functionalization [2]. This allows for the predictable and site-selective coupling at the 2-position (C–I) while retaining the 3-position chlorine atom (C–Cl) for a subsequent, distinct transformation [3]. Such precise control over a synthetic sequence is unattainable with a single halogen or even with combinations of more closely matched halogens (e.g., C–Br/C–I) [4], making this specific compound a critical, non-substitutable building block for complex molecule construction.

3-Chloro-2-iodothiophene: Quantified Differentiators for Scientific and Industrial Procurement Decisions


Orthogonal Reactivity Profile of 3-Chloro-2-iodothiophene: Chemoselective C–I vs. C–Cl Bond Functionalization

3-Chloro-2-iodothiophene demonstrates a highly chemoselective functionalization of the C–I bond in the presence of the C–Cl bond. This is a key differentiator against closely related analogs like 3-bromo-2-iodothiophene, where the C–Br bond is significantly more reactive than a C–Cl bond, reducing the chemoselective window [1]. The distinct electronic properties of iodine and chlorine allow for the design of site-selective tandem C–S/C–N couplings in a single operational step, a process that is inefficient or fails with other dihalothiophene isomers [2].

Medicinal Chemistry Organic Synthesis Materials Science

Procurement Advantage: Molecular Weight and Heavy Atom Content of 3-Chloro-2-iodothiophene for Synthetic Efficiency

3-Chloro-2-iodothiophene (C4H2ClIS, MW 244.48 g/mol) offers a distinct procurement advantage over the heavier 3-bromo-2-iodothiophene (C4H2BrIS, MW 288.93 g/mol) [1]. When purchased by mass (e.g., per gram), a sample of 3-Chloro-2-iodothiophene contains a higher number of moles of the functional building block. This translates to more synthetic potential per unit mass, reducing raw material costs for large-scale applications and improving atom economy [2].

Process Chemistry Cost-Efficiency Synthetic Utility

Synthetic Accessibility: Halogen Dance Strategy for 3-Chloro-2-iodothiophene Production

3-Chloro-2-iodothiophene can be strategically accessed from more readily available precursors via a 'halogen dance' reaction. Starting from dihalo-substituted thiophenes, this method allows for the efficient preparation of the specific 2-iodo-3-chloro regioisomer [1]. This synthetic pathway differentiates it from other dihalothiophenes that may require more complex, lower-yielding, or less scalable routes [2].

Synthetic Methodology Process Development Halogen Dance

High-Value Application Scenarios for 3-Chloro-2-iodothiophene Procurement


Sequential and Tandem Cross-Coupling for Complex Medicinal Chemistry Scaffolds

Procurement of 3-Chloro-2-iodothiophene is essential for medicinal chemists constructing complex, polyfunctionalized heterocyclic cores. The orthogonal reactivity of the C–I and C–Cl bonds allows for a first palladium- or nickel-catalyzed cross-coupling (e.g., Suzuki, Stille, or C–S/C–N bond formation) selectively at the 2-position [1]. The retained chlorine atom at the 3-position then serves as a handle for a second, orthogonal coupling or nucleophilic aromatic substitution, enabling the rapid and controlled diversification of lead compounds [2].

Building Block for Organic Electronic Materials and Conjugated Polymers

In the field of organic electronics, 3-Chloro-2-iodothiophene is a valuable precursor for synthesizing regioregular polythiophenes and donor-acceptor copolymers used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The ability to site-selectively couple the molecule ensures precise control over the polymer's backbone structure and electronic properties, which is critical for device performance [2].

Cost-Effective Large-Scale Synthesis of Agrochemical Intermediates

For process chemists scaling up the synthesis of agrochemical active ingredients, the procurement of 3-Chloro-2-iodothiophene presents a more atom-economical choice compared to heavier analogs like 3-bromo-2-iodothiophene. The higher molar yield per gram purchased (4.09 mmol/g vs. 3.46 mmol/g) [1] translates directly into lower raw material costs for the production of key intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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